Antimicrobial peptide ISAMP

Gram-negative E. coli MIC

Antimicrobial peptide ISAMP (Ixodes scapularis Antimicrobial Peptide) is a 69-amino acid, 5.3 kDa cationic peptide (pI 8.68) isolated from the saliva of the Lyme disease tick vector Ixodes scapularis. First characterized by Pichu et al.

Molecular Formula
Molecular Weight
Cat. No. B1578228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial peptide ISAMP
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ISAMP Antimicrobial Peptide: Baseline Identity and Procurement-Relevant Characteristics


Antimicrobial peptide ISAMP (Ixodes scapularis Antimicrobial Peptide) is a 69-amino acid, 5.3 kDa cationic peptide (pI 8.68) isolated from the saliva of the Lyme disease tick vector Ixodes scapularis [1]. First characterized by Pichu et al. (2009), ISAMP is the founding member of a unique tick-specific 5.3-kDa secreted protein family with no conserved domain motifs and no sequence homology to known antimicrobial peptide classes such as defensins or hebraeins [2]. The peptide exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable preference for Gram-negative organisms, and demonstrates insignificant hemolytic activity against mammalian erythrocytes at concentrations up to 150 µg/ml [3].

Why ISAMP Cannot Be Substituted by Generic Tick Antimicrobial Peptides


Tick-derived antimicrobial peptides (AMPs) are not interchangeable. ISAMP is a linear peptide that lacks cysteine residues entirely, distinguishing it fundamentally from the cysteine-rich defensin family (e.g., varisin, scapularisins) that require three or four disulfide bridges for structural integrity and activity [1]. Even among linear tick AMPs, ISAMP differs from ixosin in both primary sequence and antimicrobial spectrum: ixosin exhibits weak anti-E. coli activity (MIC = 30 µg/ml), whereas ISAMP is preferentially active against Gram-negative bacteria (E. coli MIC = 3.2–4.2 µg/ml) [2]. Furthermore, ISAMP demonstrates a 3-fold higher hemolytic safety margin (150 µg/ml) compared to ixosin (50 µg/ml), making structural or functional substitution scientifically unjustified [3]. These differences in structure, spectrum, and safety profile mean that procurement decisions cannot rely on class-level assumptions about tick AMPs.

ISAMP Antimicrobial Peptide: Quantitative Head-to-Head Differentiation Evidence


ISAMP vs. Tick Defensins: Preferential Gram-Negative Antibacterial Potency

ISAMP demonstrates a reversed antibacterial spectrum compared to the tick defensin class. ISAMP is more active against the Gram-negative bacterium E. coli (MIC = 3.2–4.2 µg/ml) than against Gram-positive S. aureus (MIC = 10.4 µg/ml) and B. subtilis (MIC = 12.3 µg/ml) [1]. In contrast, tick defensins—the most widely characterized arthropod AMP class—typically exhibit potent antimicrobial activity against Gram-positive bacteria as their primary target, with Gram-negative activity being secondary and often weaker [2]. This Gram-negative preference represents a differentiated pharmacological profile relevant for applications targeting Enterobacteriaceae pathogens.

Gram-negative E. coli MIC defensin spectrum

ISAMP vs. Ixosin: 6–9 Fold Superior Anti-E. coli Potency

Compared directly across published MIC data from independent studies using comparable liquid medium assays, ISAMP exhibits substantially stronger anti-E. coli activity than ixosin, another cysteine-lacking, linear tick salivary antimicrobial peptide. ISAMP MIC against E. coli Edl 933 is 3.2 µg/ml, while ixosin MIC against E. coli is 30 µg/ml—representing a 9.4-fold potency advantage for ISAMP [1][2]. Even against the less susceptible E. coli MG/655 strain, ISAMP (MIC = 4.2 µg/ml) maintains a 7.1-fold advantage over ixosin's E. coli activity. This potency gap is clinically meaningful, as it places ISAMP within the range of conventional antibiotic MICs for susceptible Enterobacteriaceae, whereas ixosin falls above typical susceptibility breakpoints.

Escherichia coli MIC ixosin head-to-head cross-study

ISAMP vs. Ixosin: 3-Fold Superior Hemolytic Safety Margin

In hemolytic activity assays using rabbit red blood cells, ISAMP exhibits an expanded safety margin compared to ixosin. ISAMP shows insignificant hemolytic activity even at 150 µg/ml, whereas ixosin's hemolytic safety ceiling is reported at 50 µg/ml [1][2]. While neither peptide displays strong hemolysis at tested concentrations, the 3-fold higher safety ceiling for ISAMP (150 vs. 50 µg/ml) provides a wider operational window for experiments requiring elevated peptide concentrations without risk of erythrocyte damage.

hemolysis therapeutic index safety rabbit erythrocytes selectivity

ISAMP vs. Cysteine-Rich Tick Defensins: Linear Structure Enabling Simplified Synthesis and Formulation

ISAMP is reported as the first antimicrobial peptide from I. scapularis that lacks cysteine residues, adopting a presumed linear configuration [1]. This contrasts with all known tick defensins (e.g., varisin, scapularisins, ADP-1), which contain six cysteine residues forming three or four disulfide bridges essential for structural integrity and antimicrobial activity [2]. Persulcatusin (IP), another potent tick AMP, also depends on three S-S bonds for stability [3]. The absence of disulfide bonds in ISAMP eliminates the need for oxidative folding steps during chemical synthesis or recombinant production—a well-recognized bottleneck in AMP manufacturing that increases cost, reduces yield, and complicates quality control.

linear peptide cysteine-free disulfide bond chemical synthesis scalability

ISAMP vs. I. scapularis Defensin: Differential Tissue Expression Pattern Indicating Distinct Biological Role

RT-PCR gene expression analysis reveals that ISAMP is expressed in tick salivary glands, hemocytes, and fat body, but shows virtually no expression in the midgut [1]. This expression pattern differs markedly from that of I. scapularis defensin, which is expressed predominantly in the midgut and fat body [2]. The salivary gland-specific expression of ISAMP suggests a frontline defensive role at the host–pathogen interface during blood feeding, whereas midgut-expressed defensins may function primarily in managing the commensal microbiome and blood-meal sterilization.

tissue expression salivary gland midgut RT-PCR vector biology

ISAMP Antimicrobial Peptide: Evidence-Backed Application Scenarios for Scientific Procurement


Gram-Negative Bacterial Infection Model Development (E. coli Focus)

ISAMP's preferential Gram-negative potency, with E. coli MIC values of 3.2–4.2 µg/ml, makes it a strong candidate for developing in vitro and in vivo E. coli infection models. Its 7–9 fold superiority over ixosin against E. coli [1] and its reversed spectrum relative to Gram-positive-preferring tick defensins [2] position ISAMP uniquely for Gram-negative-focused research programs. Researchers studying Enterobacteriaceae pathogenesis or seeking non-traditional anti-E. coli leads should prioritize ISAMP over other tick-derived AMPs.

High-Concentration Antimicrobial Susceptibility and Mechanistic Studies

ISAMP's high hemolytic safety ceiling of 150 µg/ml [1] provides a wide operational window for experiments requiring elevated peptide concentrations, such as time-kill kinetics, membrane permeabilization assays, and biofilm eradication studies. Compared to ixosin (≤50 µg/ml safety ceiling), ISAMP permits experiments at concentrations 3-fold higher before hemolytic artifacts become a concern, enabling robust dose-ranging studies without erythrocyte lysis confounding results.

Scalable Chemical Synthesis and Structure-Activity Relationship (SAR) Programs

ISAMP's linear, cysteine-free structure eliminates the oxidative folding bottleneck that constrains the scalable production of disulfide-rich tick defensins and persulcatusin [1][2]. For medicinal chemistry groups planning alanine scanning, residue substitution, or truncation studies to optimize antimicrobial pharmacophores, ISAMP offers a synthetically tractable scaffold. Its membership in a large, unique tick-specific gene family [3] further provides a rich sequence space for analog generation and SAR exploration with simplified synthesis workflows.

Tick–Host Interface and Salivary Gland Innate Immunity Research

ISAMP's exclusive expression in salivary glands, hemocytes, and fat body—with absence from the midgut [1]—makes it a specific molecular probe for studying salivary gland-mediated innate immunity at the tick–host feeding interface. This expression signature is distinct from I. scapularis defensin (midgut/fat body pattern) [2], enabling researchers to dissect compartment-specific immune functions. Investigators exploring how salivary AMPs influence pathogen transmission during blood feeding should select ISAMP as the relevant salivary effector molecule.

Quote Request

Request a Quote for Antimicrobial peptide ISAMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.